G3-VC-PAB-DMEA-Duocarmycin DM
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Overview
Description
G3-VC-PAB-DMEA-Duocarmycin DM is a duocarmycin-based linker molecule used in the preparation of antibody-drug conjugates (ADCs). This compound is designed to deliver cytotoxic agents specifically to cancer cells, thereby minimizing damage to healthy cells. The compound is known for its potent DNA-alkylating properties, which make it effective in targeting and killing cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of G3-VC-PAB-DMEA-Duocarmycin DM involves multiple steps, starting with the preparation of the duocarmycin core. The core is then linked to a valine-citrulline (VC) dipeptide, followed by the attachment of a para-aminobenzyl (PAB) spacer. The final step involves the conjugation of the dimethylaminoethyl (DMEA) group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process is optimized to ensure high yield and purity, making it suitable for use in pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
G3-VC-PAB-DMEA-Duocarmycin DM undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups attached to the duocarmycin core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the DMEA group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives that retain the cytotoxic properties of the original molecule .
Scientific Research Applications
G3-VC-PAB-DMEA-Duocarmycin DM has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DNA-alkylating agents.
Biology: Employed in cell biology studies to investigate the mechanisms of cell death and DNA damage.
Medicine: Utilized in the development of targeted cancer therapies, particularly in the form of ADCs.
Industry: Applied in the pharmaceutical industry for the production of cancer therapeutics.
Mechanism of Action
G3-VC-PAB-DMEA-Duocarmycin DM exerts its effects by binding to the minor groove of DNA and alkylating the DNA at specific sites. This alkylation leads to DNA strand breaks and ultimately cell death. The compound targets rapidly dividing cancer cells, making it effective in reducing tumor growth. The molecular pathways involved include the activation of DNA damage response mechanisms and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Duocarmycin SA: Another duocarmycin derivative with similar DNA-alkylating properties.
Duocarmycin A: Known for its potent cytotoxic effects and use in ADCs.
Duocarmycin B: Similar in structure and function to G3-VC-PAB-DMEA-Duocarmycin DM.
Uniqueness
G3-VC-PAB-Duocarmycin DM is unique due to its specific linker design, which enhances its stability and targeting capabilities. The inclusion of the VC dipeptide and PAB spacer allows for precise delivery of the cytotoxic agent to cancer cells, reducing off-target effects and improving therapeutic outcomes .
Properties
Molecular Formula |
C56H72ClN13O12 |
---|---|
Molecular Weight |
1154.7 g/mol |
IUPAC Name |
[(1S)-1-(chloromethyl)-3-[5-[2-(dimethylamino)ethoxy]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] N-[2-[[4-[[(2S)-2-[[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C56H72ClN13O12/c1-33(2)50(66-48(73)30-62-47(72)29-61-46(71)28-58)52(75)65-42(12-9-19-60-54(59)77)51(74)63-37-15-13-34(14-16-37)32-81-55(78)68(5)20-21-69(6)56(79)82-45-26-44-49(40-11-8-7-10-39(40)45)36(27-57)31-70(44)53(76)43-25-35-24-38(17-18-41(35)64-43)80-23-22-67(3)4/h7-8,10-11,13-18,24-26,33,36,42,50,64H,9,12,19-23,27-32,58H2,1-6H3,(H,61,71)(H,62,72)(H,63,74)(H,65,75)(H,66,73)(H3,59,60,77)/t36-,42+,50+/m1/s1 |
InChI Key |
GUGYAPHPMAJYHQ-MUYWJSLASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=CC3=C([C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN(C)C)CCl)C6=CC=CC=C62)NC(=O)CNC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=CC3=C(C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN(C)C)CCl)C6=CC=CC=C62)NC(=O)CNC(=O)CNC(=O)CN |
Origin of Product |
United States |
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